N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide
Description
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide is a heterocyclic compound featuring a benzodioxolylmethyl group, a piperidine ring substituted with a thiophene-linked oxadiazole moiety, and an acetamide backbone. The acetamide linker facilitates hydrogen bonding, a common feature in bioactive molecules targeting enzymes or receptors .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S/c26-19(22-11-14-3-4-16-17(10-14)28-13-27-16)12-25-7-5-15(6-8-25)21-23-20(24-29-21)18-2-1-9-30-18/h1-4,9-10,15H,5-8,11-13H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWMBBFEWQXZMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC(=NO2)C3=CC=CS3)CC(=O)NCC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide is a complex organic compound that has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₈H₁₈N₄O₃S
- Molecular Weight : 374.43 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing primarily on its anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have indicated that derivatives containing the 1,2,4-thiadiazole and thiophene moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HepG2 | 4.37 ± 0.7 | Induces apoptosis and cell cycle arrest |
| A549 | 8.03 ± 0.5 | Inhibits tubulin polymerization |
These findings suggest that the compound may interact with cellular targets involved in tumorigenesis, potentially disrupting critical pathways necessary for cancer cell survival .
Antimicrobial Activity
The compound has also shown promising results against various microbial strains. A study demonstrated that derivatives with similar structural features exhibited significant antibacterial and antifungal activities. The proposed mechanisms include disruption of microbial cell membranes and interference with metabolic processes.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Synthesis : Compounds with thiophene and oxadiazole rings have been reported to inhibit RNA and DNA synthesis without significantly affecting protein synthesis.
- Induction of Apoptosis : The compound appears to trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G0/G1 phase in several cancer cell lines.
Case Studies
A case study involving the synthesis and evaluation of thiophene derivatives revealed that compounds with structural similarities to this compound exhibited enhanced biological activities compared to their parent compounds.
Example Study:
In a comparative study on various thiophene derivatives:
- The synthesized compounds were tested against HepG2 and A549 cell lines.
- Results indicated a correlation between structural modifications and enhanced cytotoxicity.
Comparison with Similar Compounds
N-(1,3-Benzodioxol-5-yl)-2-(Piperidin-1-yl)Acetamide (F41)
- Structure : Retains the benzodioxolyl and piperidine-acetamide core but lacks the thiophene-oxadiazole substitution.
- Molecular Weight : 262.3 g/mol (C₁₄H₁₈N₂O₃), significantly lower than the target compound due to the absence of the oxadiazole-thiophene group.
- Key Differences: The target compound’s additional oxadiazole-thiophene substituent likely enhances binding affinity to hydrophobic pockets in biological targets, as oxadiazoles are known for their role in enzyme inhibition .
N~1~-(1,3-Benzodioxol-5-ylmethyl)-2-(2,4-Dioxo-1,3-Diazaspiro[4.5]Dec-3-yl)Acetamide
- Structure : Shares the benzodioxolmethyl-acetamide framework but replaces the piperidine-oxadiazole with a spiro-diazaspirodecane-dione system.
Piperidine-Substituted Analogues
N-(1-Benzylpiperidin-4-yl)-2-[4-(2-Methyl-2H-Tetrazol-5-yl)Phenoxy]Acetamide
- Structure: Features a benzylpiperidine group and a tetrazole-phenoxy substituent instead of oxadiazole-thiophene.
- Pharmacological Implications : Tetrazoles are bioisosteres for carboxylic acids, enhancing metabolic stability and bioavailability. The target’s oxadiazole may offer superior electronic properties for charge-transfer interactions but could be less stable in vivo .
N-Substituted Acetamides with Oxadiazole-Thioether Linkers
- Example : N-(5-Chloro-2-Methoxyphenyl)-4-(5-Substituted-1,3,4-Oxadiazol-2-ylthio)Butanamide.
- Comparison : These compounds utilize oxadiazole-thioether motifs for lipoxygenase inhibition. The target’s oxadiazole-thiophene group may mimic this activity but with altered specificity due to the thiophene’s aromaticity and piperidine’s spatial orientation.
Heterocyclic Derivatives with Pharmacological Relevance
Pyrazol-Thiazol Derivatives
- Example: N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)Amino)Thiazol-4-yl)Phenyl)Acetamide.
- Key Contrast : The pyrazole-thiazole system in these derivatives provides dual hydrogen-bonding sites, whereas the target’s oxadiazole-thiophene may prioritize hydrophobic interactions. Pharmacological data for pyrazol-thiazol compounds (e.g., anti-inflammatory activity) suggest the target’s efficacy could vary based on heterocycle choice.
Research Implications and Gaps
- Synthesis Methods : The target compound’s synthesis likely parallels routes described for N-substituted acetamides, such as condensation of hydrazides with aldehydes or cyclization reactions for oxadiazole formation .
- Pharmacological Data : While oxadiazole derivatives are established enzyme inhibitors (e.g., lipoxygenase ), the target’s thiophene-oxadiazole-piperidine combination requires empirical validation to confirm bioactivity.
- Structural Optimization : Comparative analysis suggests that substituting the piperidine with bulkier groups (e.g., spirocycles ) or bioisosteres (e.g., tetrazoles ) could modulate solubility, selectivity, and metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
